molecular formula C5H5N3O B1625652 3-Methyl-1,2,4-triazine-5-carbaldehyde CAS No. 94243-22-8

3-Methyl-1,2,4-triazine-5-carbaldehyde

Cat. No.: B1625652
CAS No.: 94243-22-8
M. Wt: 123.11 g/mol
InChI Key: JWTCGXGRZICGSB-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-triazine-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H5N3O. This compound is part of the triazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the triazine ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-triazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with formylating agents. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize readily available starting materials and aim to maximize yield while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,4-triazine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-triazine-5-carbaldehyde largely depends on its interaction with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    1,2,4-Triazine: A parent compound with similar structural features but lacking the methyl and aldehyde groups.

    3-Methyl-1,2,4-triazine: Similar to 3-Methyl-1,2,4-triazine-5-carbaldehyde but without the aldehyde group.

    1,2,4-Triazine-5-carbaldehyde: Lacks the methyl group but has the aldehyde functionality.

Uniqueness: this compound is unique due to the presence of both the methyl and aldehyde groups, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1,2,4-triazine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-4-7-5(3-9)2-6-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTCGXGRZICGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538240
Record name 3-Methyl-1,2,4-triazine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94243-22-8
Record name 3-Methyl-1,2,4-triazine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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